2-Azabicyclo[2.1.1]hexane hydrochloride
Overview
Description
2-Azabicyclo[2.1.1]hexane hydrochloride is a valuable saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It plays an increasingly important role in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of this compound involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring system . The InChI code for this compound is 1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Scientific Research Applications
Synthesis Methods
- Batchwise, Multigram Preparation : Liao et al. (2016) developed a method for preparing 2-azabicyclo-[2.1.1]hexane hydrochloride on a multigram scale, highlighting a key step that involves intramolecular displacement to create the bicyclic ring system (Liao et al., 2016).
- Novel Synthesis Approach : Stevens & Kimpe (1996) described a synthesis of 2-Azabicyclo[2.1.1]hexanes via imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization (Stevens & Kimpe, 1996).
Chemical Transformations and Applications
- Derivatives Synthesis : Katagiri et al. (1986) synthesized 2-Azabicyclo[2.2.0]hexane-3,5-dione, which was used to create azetidin-2-ones, serving as new building blocks for carbapenem nuclei (Katagiri et al., 1986).
- Three-Component Reaction Synthesis : Ghorbani et al. (2016) described a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a simple three-component reaction, highlighting its eco-friendly nature and excellent yields (Ghorbani et al., 2016).
- Rearrangement Route to Functional Synthons : Krow et al. (2005) developed stereocontrolled syntheses of certain 2-azabicyclo[2.1.1]hexanes, which are useful as synthons in creating methano-bridged pyrrolidines (Krow et al., 2005).
Biological Activity and Potential
- Activity in Natural Products : Kurosawa et al. (2020) explored the biological activities of 1-azabicyclo[3.1.0]hexane rings in natural products, which are active against bacteria, fungi, and tumors. They focused on ficellomycin, a natural product incorporating this ring structure (Kurosawa et al., 2020).
- Nonnarcotic Analgesic Agents : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, showcasing their potential as nonnarcotic analgesic agents, with some undergoing clinical trials (Epstein et al., 1981).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 2-Azabicyclo[2.1.1]hexane hydrochloride involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This compound has been found to be a versatile electrophile in a ring-opening reaction with various types of nucleophiles .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-4-2-5(1)6-3-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHPSPUYHFANIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871658-02-5 | |
Record name | 2-azabicyclo[2.1.1]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-Azabicyclo[2.1.1]hexane hydrochloride described in the research?
A1: The research details a novel, scalable method for synthesizing this compound. The key innovation is an intramolecular cyclization reaction where a tert-butylsulfinamide displaces a primary alkyl chloride, forming the strained [2.1.1]-bicyclic ring system. This method yielded a considerable amount (195 grams) of the compound [].
Q2: What are the potential applications of this compound?
A2: While the provided research focuses solely on the synthesis of this compound [], its unique structure suggests potential applications in various chemical fields. For example, it could serve as a:
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